3-Methylbenzylphosphonic acid
CAS No.: 18945-65-8
Cat. No.: VC21044153
Molecular Formula: C8H11O3P
Molecular Weight: 186.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18945-65-8 |
---|---|
Molecular Formula | C8H11O3P |
Molecular Weight | 186.14 g/mol |
IUPAC Name | (3-methylphenyl)methylphosphonic acid |
Standard InChI | InChI=1S/C8H11O3P/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Standard InChI Key | YSZXYVIDVAUMLH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CP(=O)(O)O |
Canonical SMILES | CC1=CC(=CC=C1)CP(=O)(O)O |
Introduction
Chemical Structure and Properties
3-Methylbenzylphosphonic acid (C8H11O3P) is characterized by a phosphonic acid group (-PO(OH)2) connected to a 3-methylbenzyl group. The molecule contains a meta-positioned methyl substituent on the aromatic ring, which distinguishes it from other benzylphosphonic acid isomers. The phosphonic acid functional group contains two hydroxyl groups attached to a phosphoryl center, providing significant acidity and hydrogen bonding capabilities.
Physical Properties
While specific physical data for 3-methylbenzylphosphonic acid is limited in the available literature, some properties can be inferred from related compounds. Phosphonic acids typically exist as crystalline solids with relatively high melting points due to extensive hydrogen bonding. Based on structural similarities with other benzylphosphonic acids, 3-methylbenzylphosphonic acid likely exhibits:
-
Appearance: White to off-white crystalline solid
-
Solubility: Likely soluble in water and polar organic solvents
-
Acidity: Contains two acidic protons with pKa values typically in the range of 2-3 and 7-8
The corresponding diethyl ester of 3-methylbenzylphosphonic acid has a boiling point of 127°C at 0.7 mmHg pressure and a refractive index of 1.4940-1.4980, appearing as a colorless to almost colorless clear liquid .
Chemical Reactivity
As a phosphonic acid, this compound exhibits characteristic reactivity patterns:
-
Acid-base behavior: Functions as a diprotic acid capable of forming mono- and disalts
-
Complexation: Forms stable complexes with various metal ions
-
Hydrogen bonding: Participates in extensive hydrogen bonding networks
Synthesis Methods
General Approaches to Phosphonic Acid Synthesis
Several methods exist for synthesizing phosphonic acids, with the most common approaches being:
Hydrolysis of Phosphonate Esters
The most frequently employed method involves refluxing dialkyl phosphonates with concentrated HCl in aqueous solution . For 3-methylbenzylphosphonic acid, this would involve hydrolysis of the corresponding diethyl ester (3-methylbenzyl)phosphonic acid diethyl ester.
Bromotrimethylsilane Method
A milder and more selective approach uses bromotrimethylsilane (TMSBr) followed by methanolysis or hydrolysis:
-
Treatment of diethyl 3-methylbenzylphosphonate with TMSBr in an aprotic solvent such as CH2Cl2, acetonitrile, or chloroform at room temperature
-
Subsequent methanolysis or hydrolysis with water to obtain the free phosphonic acid
This approach, known as the McKenna procedure, has become the gold standard for preparing phosphonic acids under mild conditions, especially for compounds containing sensitive functional groups .
Analytical Characterization
Spectroscopic Analysis
Characterization of 3-methylbenzylphosphonic acid would typically involve:
NMR Spectroscopy
-
31P NMR: Critical for confirming phosphonic acid formation and purity
-
1H NMR: Shows characteristic patterns for aromatic protons, methyl group, and benzylic methylene protons
-
13C NMR: Displays C-P coupling and confirms the carbon skeleton
Phosphorus NMR is particularly valuable for monitoring phosphonate hydrolysis and detecting potential side reactions such as P-C bond cleavage .
Infrared Spectroscopy
Expected to show characteristic absorptions for:
-
P=O stretching vibrations (~1230-1250 cm-1)
-
P-O-H stretching bands (~2550-2700 cm-1)
-
P-C stretching (~740-800 cm-1)
Structure Confirmation Techniques
X-ray crystallography would provide definitive structural confirmation of 3-methylbenzylphosphonic acid, revealing bond lengths, angles, and crystal packing arrangements influenced by hydrogen bonding networks.
Applications and Biological Activity
Material Science Applications
Phosphonic acids possess excellent metal-binding properties, making them valuable in:
-
Surface modification of metal oxides
-
Corrosion inhibition
-
Preparation of metal-organic frameworks
-
Functionalization of nanoparticles
3-Methylbenzylphosphonic acid could potentially be employed in these applications, with the methyl substituent providing additional hydrophobicity and influencing self-assembly properties.
Comparison with Related Compounds
When comparing 3-methylbenzylphosphonic acid with related compounds from the available literature, several structure-activity relationships emerge:
Synthetic Challenges and Considerations
Purification Strategies
Purification of phosphonic acids typically involves:
-
Recrystallization from appropriate solvents
-
Ion-exchange chromatography
-
Precipitation as metal salts followed by acidification
For 3-methylbenzylphosphonic acid, purification would need to be tailored to its specific solubility properties, which would be influenced by the hydrophobic methyl group on the aromatic ring.
Structure-Activity Relationships
Influence of Methyl Substitution
The presence of a methyl group at the meta position of the benzyl ring would be expected to:
-
Increase hydrophobicity compared to unsubstituted benzylphosphonic acid
-
Provide modest electron-donating effects to the aromatic ring
-
Potentially alter binding interactions with biological targets through steric effects
-
Influence crystal packing and solid-state properties
These structural features could translate to differences in biological activity, binding affinity, and physicochemical properties compared to other benzylphosphonic acid derivatives.
Phosphonic Acid Group Characteristics
The phosphonic acid functionality in 3-methylbenzylphosphonic acid offers several advantages for biological and material applications:
-
Greater acidity compared to carboxylic acids (typically 2-3 pKa units lower)
-
Tetrahedral geometry around the phosphorus atom
-
Two acidic protons allowing for sequential deprotonation
-
Excellent metal-chelating properties
These characteristics enable phosphonic acids to interact strongly with biological targets such as enzymes and to form stable coordination complexes with metals.
Future Research Directions
Expanded Biological Evaluation
Further research on 3-methylbenzylphosphonic acid could explore:
-
Comprehensive screening against various enzyme targets
-
Evaluation as an ATX inhibitor, comparing its activity to established inhibitors
-
Assessment of anti-cancer properties in cellular and animal models
-
Investigation of potential anti-inflammatory effects
Material Science Investigations
Potential areas for exploration include:
-
Surface modification of metal oxide nanoparticles
-
Development of corrosion-resistant coatings
-
Incorporation into metal-organic frameworks
-
Use as a building block for polymeric materials
Derivatization Opportunities
The structure of 3-methylbenzylphosphonic acid provides several sites for chemical modification:
-
Further substitution of the aromatic ring
-
Functionalization of the methyl group
-
Preparation of mono- and diesters
-
Formation of amides and other phosphonic acid derivatives
Such modifications could fine-tune properties for specific applications in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume